molecular formula C6H7NO2S B1528423 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1080060-62-3

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B1528423
CAS No.: 1080060-62-3
M. Wt: 157.19 g/mol
InChI Key: JSYDCUWOVYIYKJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde (CAS 1080060-62-3) is a high-purity thiazole derivative supplied for scientific research and development. This compound features a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol . In scientific research, this compound serves as a valuable intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds . Its unique structure, incorporating both hydroxyethyl and aldehyde functional groups, makes it a versatile building block for chemical exploration. Furthermore, thiazole derivatives analogous to this compound have demonstrated significant potential in biological research, exhibiting antimicrobial properties against various bacterial and fungal strains, and showing promising anticancer activity by inducing apoptosis in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The reactivity of the aldehyde group is key to its mechanism, as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Thiazole cores in general are also under investigation for their potential as anti-inflammatory agents, targeting pathways like LOX and COX . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-(1-hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(9)5-2-7-6(3-8)10-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYDCUWOVYIYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Process for 5-Hydroxymethylthiazole (Analogous Preparation Insight)

  • Step 1: Reaction of 2-chloro-5-chloromethylthiazole with a carboxylic acid salt (e.g., sodium formate) in the presence or absence of a solvent and a quaternary ammonium phase transfer catalyst at 25–120°C to form an ester intermediate.
  • Step 2: Hydrolysis of the ester intermediate using aqueous strong base (NaOH, KOH, or LiOH) to yield 2-chloro-5-hydroxymethylthiazole.
  • Step 3: Dechlorination of 2-chloro-5-hydroxymethylthiazole by catalytic hydrogenation or reaction with zinc/acetic acid or magnesium/alcohol to produce 5-hydroxymethylthiazole.

This multi-step approach highlights the importance of selective substitution and functional group transformations on the thiazole ring, which can be adapted for the synthesis of this compound by modifying reagents and conditions to introduce the hydroxyethyl and aldehyde groups appropriately.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Alkylation Hydroxyethyl halide, base (e.g., K2CO3), solvent (DMF) Introduce hydroxyethyl group at C-5
Formylation Vilsmeier-Haack reagent (POCl3/DMF) or equivalent Introduce aldehyde group at C-2
Oxidation/Reduction Oxidants: KMnO4, CrO3; Reductants: NaBH4, LiAlH4 Adjust oxidation state of substituents
Hydrolysis (if ester intermediate) Aqueous NaOH or KOH Convert esters to alcohols or acids
Dechlorination (if chlorinated intermediate) Catalytic hydrogenation, Zn/AcOH, Mg/ROH Remove chlorine substituent

Research Findings and Analysis

  • The aldehyde group in this compound is reactive and can be selectively oxidized or reduced, enabling further functionalization.
  • The hydroxyethyl substituent enhances solubility and provides a handle for nucleophilic substitution reactions.
  • Phase transfer catalysts significantly improve reaction rates and yields in halide substitution steps.
  • Polar aprotic solvents facilitate nucleophilic substitutions and formylation reactions by stabilizing charged intermediates.
  • Industrial processes focus on minimizing side reactions such as over-oxidation or polymerization of aldehyde groups.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Limitations
Alkylation + Formylation 2-Aminothiazole Hydroxyethyl halide, Vilsmeier-Haack reagent Straightforward, well-established Multi-step, moderate yields
Ester Intermediate Route 2-Chloro-5-chloromethylthiazole Sodium formate, phase transfer catalyst, base hydrolysis, dechlorination Scalable, industrially viable Requires handling chlorinated intermediates
Oxidation/Reduction Modifications Thiazole derivatives with methyl/hydroxyethyl groups KMnO4, NaBH4, LiAlH4 Versatile functional group control Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-(1-Carboxyethyl)-1,3-thiazole-2-carbaldehyde.

    Reduction: 5-(1-Hydroxyethyl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds. Its aldehyde group can participate in various condensation reactions, facilitating the formation of new carbon-carbon bonds essential for developing novel compounds.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activities, including antimicrobial and anticancer effects.

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Its mechanism often involves disrupting microbial cell functions.
  • Anticancer Activity : Preliminary investigations into the anticancer potential of this compound reveal its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related thiazole derivatives have demonstrated IC50 values indicating potent cytotoxic effects against these cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
T1MCF-72.21Apoptosis induction
T26BGC-8231.67Cell cycle arrest
T38HepG21.11Apoptosis induction

Biological Mechanisms

The biological activity of this compound is largely attributed to its functional groups:

  • Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Thiazole Ring : The thiazole structure may interact with various biological receptors, modulating their functions and contributing to the compound's overall biological effects.

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiazole derivatives highlighted that this compound demonstrated effective inhibition against several pathogenic strains. In vitro assays confirmed its ability to disrupt cell wall synthesis in bacteria, suggesting a mechanism similar to that of traditional antibiotics.

Case Study 2: Anticancer Potential

In a study focusing on the anticancer effects of thiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives could induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Functional Group Variations

a) 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
  • Structure : Features a dioxolane ring at the 5-position instead of hydroxyethyl.
  • Implications : The dioxolane acts as a protecting group for the aldehyde, enhancing stability under acidic/basic conditions compared to the unprotected aldehyde in the target compound. This alters reactivity in synthetic pathways .
b) N-[2-(Substituted Phenyl)-1,3-thiazol-5-yl]acetamide Derivatives (9a–9e)
  • Structure : These compounds (e.g., 9c: bromophenyl-substituted) retain the thiazole core but replace the carbaldehyde with acetamide (-NHCOCH₃) and include aryl substituents.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target compound’s likely Hantzsch thiazole synthesis .
  • The acetamide group enables hydrogen bonding, contrasting with the aldehyde’s electrophilic reactivity .
c) Ethyl 2-(Ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Structure: Contains a dihydrothiazole ring with ester and imino groups.
  • Synthesis : Synthesized via a one-pot method, highlighting divergent strategies for thiazole functionalization compared to the target compound .
  • Reactivity: The ester group allows hydrolysis to carboxylic acids, while the imino group may participate in tautomerism, absent in the aldehyde-containing target .

Pharmacologically Relevant Analogues

a) Hydroxypioglitazone Metabolite
  • Structure : Incorporates a 5-(1-hydroxyethyl)pyridine moiety linked to a thiazolidinedione ring.
  • Function : The thiazolidinedione is critical for peroxisome proliferator-activated receptor (PPAR-γ) activation, a mechanism absent in the simpler thiazole-carbaldehyde structure .
b) 2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)thiazole Derivatives
  • Structure : Combines thiazole with indole-hydrazone moieties.
  • Synthesis : Uses Hantzsch thiazole synthesis followed by hydrazone formation, a stepwise approach that contrasts with the target compound’s direct functionalization .
  • Activity : These derivatives exhibit antioxidant and cytotoxic properties, suggesting that hybrid heterocyclic systems amplify bioactivity compared to standalone thiazole-carbaldehydes .

Physicochemical and Spectral Comparisons

Compound Key Groups Molecular Formula Notable Properties
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde -CHO, -CH(OH)CH₃ C₆H₇NO₂S CCS = 131.9 Ų ([M+H]+); polar, reactive aldehyde
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde -CHO, dioxolane C₇H₇NO₃S Stabilized aldehyde; CCS data unavailable
Compound 9c (Bromophenyl-substituted) -NHCOCH₃, -C₆H₄Br C₂₄H₁₈BrN₅O₂S High lipophilicity (logP ~3.5); IR: 1665 cm⁻¹ (amide C=O)
Hydroxypioglitazone metabolite Thiazolidinedione, hydroxyethyl C₂₀H₂₀N₂O₅S PPAR-γ agonist (IC₅₀ = 0.8 μM); MW = 372.44 g/mol

Biological Activity

5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde, a compound with significant potential in medicinal chemistry, has been investigated for its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a thiazole ring, which is known for its various biological activities. The aldehyde functional group is critical for its reactivity and interaction with biological targets.

Biological Activities

The compound has been studied for several key biological activities:

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . Comparative studies suggest that its efficacy is on par with standard antibiotics like ceftriaxone, which highlights its potential as an alternative antimicrobial agent .

2. Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells .

3. Anti-inflammatory Activity:
The compound has also been evaluated for its anti-inflammatory effects. It exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cell-based assays, suggesting its potential utility in treating inflammatory diseases .

4. Antituberculosis Activity:
Recent studies have explored the compound's activity against Mycobacterium tuberculosis. It was found to inhibit the growth of drug-resistant strains, indicating its promise as a candidate for tuberculosis treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The thiazole ring may interact with various biological receptors, modulating their function and contributing to the compound's diverse effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (µg/mL)IC50 (µM)Notes
AntimicrobialE. coli, S. aureus40 - 50-Comparable to ceftriaxone
AnticancerMCF-7, HeLa-225Induces apoptosis and cell cycle arrest
Anti-inflammatoryIL-6, TNF-α in vitro--Significant inhibition observed
AntituberculosisDrug-resistant M. tuberculosis--Effective against multiple resistant strains

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors and hydroxyethyl derivatives. Key steps include:

  • Use of acetic acid as a solvent and sodium acetate as a catalyst for cyclization (e.g., reflux for 3–5 hours) .
  • Optimization of substituent positions via aldehyde functionalization, as seen in analogous thiazole-carbaldehyde syntheses .
  • Characterization of intermediates via IR and NMR to confirm aldehyde and hydroxyethyl moieties .
    • Critical Data : Reported yields for similar thiazole derivatives range from 70–85% under optimized conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aldehyde proton (~9.8–10.2 ppm) and hydroxyethyl group signals (e.g., δ 1.5–1.7 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) .
  • IR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • Melting Point : Consistency with literature values (±2°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
  • Computational Validation : Re-optimize density functional theory (DFT) models with solvent effects and dispersion corrections to align with experimental reactivity trends .

Q. What strategies are employed to study the biological activity of this compound, particularly in disease models?

  • Methodological Answer :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes or receptors. For example, thiazole derivatives show activity against metabolic enzymes .
  • In Vitro Assays : Test inhibition of enzymes like lipoxygenase or cyclooxygenase, using UV-Vis spectroscopy to monitor substrate conversion .
  • In Vivo Models : Evaluate therapeutic potential in nonalcoholic fatty liver disease (NAFLD) models, as structurally related compounds demonstrate hepatoprotective effects .

Q. How can factorial design optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Variable Selection : Test factors like temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst type (e.g., NaOAc vs. K₂CO₃) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .
  • Case Study : A 2³ factorial design for analogous thiazoles identified solvent-catalyst interactions as critical for regioselectivity .

Key Research Challenges

  • Stereochemical Control : The hydroxyethyl group’s configuration (R/S) may influence bioactivity but is rarely characterized in existing studies. Chiral HPLC or Mosher ester analysis is recommended .
  • Data Reproducibility : Discrepancies in melting points or spectral data across labs suggest strict protocol standardization is needed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde

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